An In-depth Technical Guide to the Structural Elucidation of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
An In-depth Technical Guide to the Structural Elucidation of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
Introduction
(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a chiral bicyclic lactone of significant interest in pharmaceutical development. Its primary importance lies in its role as a key intermediate in the synthesis of Darunavir, a potent protease inhibitor used in the treatment of HIV infection.[1][2][3] The precise stereochemical configuration of this intermediate is critical for the efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the analytical methodologies and logical framework required for the unambiguous structural elucidation and stereochemical confirmation of this molecule.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of analytical techniques to provide a field-proven perspective on why specific experiments are chosen, how the data is interpreted, and how a self-validating analytical workflow is constructed to ensure the highest degree of scientific rigor.
The Structural Elucidation Workflow: A Multi-faceted Approach
The complete structural confirmation of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one relies on a synergistic combination of spectroscopic and spectrometric techniques. No single method is sufficient; instead, each provides a unique piece of the structural puzzle. The overall workflow is designed to first establish the molecular formula and connectivity, and then to definitively assign the relative and absolute stereochemistry.
Caption: Workflow for the structural elucidation of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one.
Part 1: Foundational Analysis - Confirming Molecular Formula and Functional Groups
The initial phase of analysis focuses on establishing the fundamental properties of the molecule: its elemental composition, molecular weight, and the types of chemical bonds present.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: While standard mass spectrometry provides the molecular weight, HRMS is crucial for determining the elemental composition. This is a self-validating step; the high accuracy of the mass measurement (typically to within 5 ppm) allows for the confident assignment of a unique molecular formula, ruling out other possibilities with the same nominal mass. For a compound like this, which is often an intermediate in a complex synthesis, confirming the absence of unexpected atoms (e.g., residual halogens from a previous step) is a critical quality control checkpoint.
Expected Data: For a molecular formula of C₇H₁₀O₄, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value.
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 159.0652 | Hypothetical: 159.0650 |
| [M+Na]⁺ | 181.0471 | Hypothetical: 181.0469 |
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method for identifying key functional groups. The presence of a strong, sharp absorption in the carbonyl region is a key indicator of the lactone ring. The absence of a broad absorption in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl groups, which is important to distinguish it from potential precursors or side-products.
Key Expected Absorptions:
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~1770 cm⁻¹ (C=O stretch): This frequency is characteristic of a five-membered ring lactone (γ-butyrolactone). The ring strain slightly increases the frequency compared to an open-chain ester.
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~1100-1250 cm⁻¹ (C-O stretch): Strong absorptions in this region are indicative of the ether linkages within the furofuran ring system and the methoxy group.
Part 2: Elucidating the Carbon Skeleton and Connectivity via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. A suite of 1D and 2D experiments is required to piece together the atomic connectivity.
1D NMR: ¹H and ¹³C Spectra
Expertise & Experience: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons (through spin-spin coupling). The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic environment of each nucleus, providing clues about their function (e.g., carbons bonded to oxygen will be downfield).
Hypothetical ¹H and ¹³C NMR Data Summary (based on known structure):
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity | J (Hz) |
| C2 (C=O) | ~175 | - | - | - |
| C3 | ~35 | ~2.9 | dd | J3,3a, J3,3' |
| C3a | ~45 | ~3.2 | m | |
| C4 | ~108 | ~5.1 | d | J4,3a |
| C6 | ~70 | ~4.0 & ~3.8 | m | |
| C6a | ~80 | ~4.8 | t | J6a,6 |
| OCH₃ | ~57 | ~3.4 | s | - |
Note: These are estimated chemical shifts. Actual values can vary based on solvent and other experimental conditions.
2D NMR: COSY, HSQC, and HMBC
Expertise & Experience: 2D NMR experiments are essential for unambiguously connecting the atoms.
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It allows for the tracing of proton networks within the molecule, for example, from H-3a through to H-4 and the protons on the other ring at C-6 and C-6a.
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HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It is the definitive way to assign the chemical shifts of protonated carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the entire molecular structure. For instance, a correlation between the methoxy protons (~3.4 ppm) and the C4 carbon (~108 ppm) would confirm the position of the methoxy group. A correlation from the H3 protons to the C2 carbonyl carbon would confirm the lactone structure.
Caption: Logic flow of 2D NMR experiments for determining molecular connectivity.
Part 3: The Definitive Proof - Stereochemical Assignment
For a chiral molecule like this, with three stereocenters (3aS, 4S, 6aR), determining the connectivity is only half the battle. The relative and absolute configuration must be unequivocally proven.
Relative Stereochemistry via NOESY/ROESY
Expertise & Experience: The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of one nucleus can be transferred to another if they are close in space (typically < 5 Å), regardless of whether they are bonded. A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment maps these through-space interactions. This is the primary NMR method for determining the relative stereochemistry of a molecule.
In the target (3aS,4S ,6aR) isomer, the protons at 3a, 4, and 6a all lie on the same face of the bicyclic system. Therefore, we would expect to see NOE correlations between H-3a, H-4, and H-6a. Conversely, in the (3aS,4R ,6aR) diastereomer, H-4 would be on the opposite face, and no NOE between H-4 and H-3a/H-6a would be observed. This is a critical, self-validating experiment; the presence or absence of these key correlations provides a definitive assignment of the relative stereochemistry.
Absolute Stereochemistry: The Gold Standard
Expertise & Experience: While NOESY can establish how the stereocenters are arranged relative to each other, it cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). For this, other techniques are required.
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Single-Crystal X-ray Diffraction: This is the most unambiguous method for determining the absolute stereochemistry of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the molecule can be constructed. The use of anomalous dispersion, typically with a copper X-ray source, allows for the definitive assignment of the absolute configuration (e.g., using the Flack parameter). While obtaining suitable crystals can be a challenge, a successful crystal structure provides irrefutable proof.
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Chiral Chromatography: This technique is used to separate enantiomers. By synthesizing the target molecule via a stereocontrolled route starting from a known chiral precursor (a method often employed in pharmaceutical manufacturing), the absolute configuration can be inferred.[1] Chiral HPLC or GC can then be used to confirm the enantiomeric purity by demonstrating the absence of the other enantiomer.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
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Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.
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2D Spectra Acquisition:
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COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.
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HSQC: Acquire a phase-sensitive gradient-edited HSQC spectrum to determine ¹H-¹³C one-bond correlations.
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HMBC: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of ~8 Hz, to determine multi-bond ¹H-¹³C correlations.
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NOESY: Acquire a phase-sensitive NOESY spectrum with a mixing time of ~500-800 ms to observe through-space correlations for stereochemical assignment.
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Data Processing and Analysis: Process all spectra using appropriate software. Integrate ¹H signals, assign chemical shifts, and analyze cross-peaks in 2D spectra to build the molecular structure and assign stereochemistry.
Conclusion
The structural elucidation of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a systematic process that relies on the logical application of multiple analytical techniques. From establishing the molecular formula with HRMS and identifying functional groups with IR spectroscopy, to meticulously assembling the molecular framework with a suite of 1D and 2D NMR experiments, each step provides a layer of validation. The final, and arguably most critical, phase is the unambiguous determination of the stereochemistry using through-space NMR correlations and, ideally, single-crystal X-ray diffraction. This rigorous, multi-faceted approach ensures the identity and purity of this critical pharmaceutical intermediate, safeguarding the quality and efficacy of the final drug product.
References
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Ghosh, A. K., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 98-106. [Link]
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PubChem. (3AS,4S,6AR)-4-Methoxytetrahydrofuro(3,4-B)furan-2(3H)-one. National Center for Biotechnology Information. [Link]
- Google Patents. (2011).
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Ghosh, A. K., et al. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 79(17), 8013-8026. [Link]
